

# Fedratinib structure-activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

Get Quote

## Structural & Quantitative SAR Overview

**Fedratinib** was designed for selective inhibition of JAK2. The table below summarizes key quantitative data from biochemical and cellular assays, essential for understanding its SAR profile [1].

| Property / Assay             | Target / Cell Line | Result / Value | Experimental Context                           |
|------------------------------|--------------------|----------------|------------------------------------------------|
| Biochemical IC <sub>50</sub> | JAK2               | 3 nM           | Recombinant human kinase assay [1].            |
|                              | JAK2 (V617F)       | 3 nM           | Recombinant human kinase assay [1].            |
|                              | JAK1               | 36 nM          | Selectivity ratio vs. JAK2: ~35-fold [2] [1].  |
|                              | JAK3               | >1000 nM       | Selectivity ratio vs. JAK2: >300-fold [2] [1]. |
|                              | FLT3               | 15 nM          | Off-target kinase [1].                         |
|                              | Ret                | 48 nM          | Off-target kinase [1].                         |
|                              | BRD4               | ~130 nM        | BET family protein [2].                        |

| Property / Assay                             | Target / Cell Line    | Result / Value                                    | Experimental Context                                                                  |
|----------------------------------------------|-----------------------|---------------------------------------------------|---------------------------------------------------------------------------------------|
| Cellular Anti-Proliferation IC <sub>50</sub> | HEL (JAK2V617F)       | ~300 nM                                           | Human erythroblastic leukemia cell line [1].                                          |
|                                              | Ba/F3 JAK2V617F       | ~300 nM                                           | Murine pro-B cell line expressing human JAK2V617F [1].                                |
|                                              | Parental Ba/F3        | ~420 nM                                           | IL-3 dependent; indicates role of JAK-STAT in IL-3 signaling [1].                     |
| Cellular Mechanism                           | HEL & Ba/F3 JAK2V617F | Reduces STAT5 phosphorylation & induces apoptosis | Dose-dependent effects observed at concentrations parallel to anti-proliferation [1]. |

The kinome profile shows **Fedratinib** is a highly selective **ATP-competitive inhibitor** with a distinct structure from other JAK inhibitors like ruxolitinib [3].

## Key Experimental Methodologies

For researchers replicating or building upon this work, here are detailed protocols for key experiments cited in the SAR data.

### Protein Thermostability Assay (DSF)

This method is used to assess the binding potential of inhibitors by measuring the thermal stabilization of the JAK2 kinase domain.

- **Protein Production:** The JAK2 kinase domain (KD) is transiently expressed in Expi293F mammalian cells. Co-transfection with the inhibitor of interest (e.g., 1  $\mu$ M ruxolitinib) and histone deacetylase (HDAC) inhibitors (valproic or butyric acid) significantly increases soluble protein yield [3].
- **Purification:** The protein is purified to homogeneity using Ni-affinity chromatography (if His-tagged) followed by size exclusion chromatography [3].
- **DSF Protocol:**

- **Sample Preparation:** Purified JAK2 KD is mixed with the test inhibitor at a final concentration of 100  $\mu\text{M}$  [3].
- **Measurement:** The thermal denaturation curve of the protein is measured using a real-time PCR instrument or other fluorimeter. A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon denaturation is used [3].
- **Data Analysis:** The melting temperature ( $T_m$ ) is determined. The thermal shift ( $\Delta T_m$ ) is calculated as the difference between the  $T_m$  of the liganded JAK2 and the  $T_m$  of JAK2 alone (approximately 50°C) [3]. A higher  $\Delta T_m$  indicates stronger binding.

## In Vitro Cell Proliferation and Apoptosis Assay

This protocol evaluates the functional consequences of JAK2 inhibition in hematopoietic cell lines.

- **Cell Lines:**
  - **HEL Cells:** A human erythroblastic leukemia cell line endogenously harboring the JAK2V617F mutation [1].
  - **Ba/F3 JAK2V617F Cells:** A murine pro-B cell line engineered to express human JAK2V617F, making its proliferation dependent on this oncogene [1].
  - **Parental Ba/F3 Cells:** Used as a control, as their survival depends on IL-3, which also signals through JAK-STAT pathways [1].
- **Proliferation Assay ( $IC_{50}$ ):**
  - Cells are treated with a dose range of **Fedratinib** (e.g., from nM to low  $\mu\text{M}$  concentrations) for a defined period (typically 48-72 hours) [1].
  - Cell viability is measured using a standard assay like MTT or CellTiter-Glo.
  - The  $IC_{50}$  value is calculated from the dose-response curve as the concentration that inhibits 50% of cell proliferation [1].
- **Apoptosis Assay:**
  - Cells are treated with **Fedratinib** at various doses (e.g., 0.1  $\mu\text{M}$  to 10  $\mu\text{M}$ ) for 24-48 hours [1].
  - Apoptosis is quantified using flow cytometry after staining with Annexin V and a viability dye like propidium iodide (PI) [1].

## Hematopoietic Progenitor Colony Formation Assay

This method tests the drug's effect on primary human cells from patients with myeloproliferative neoplasms (MPNs).

- **Cell Source:** Hematopoietic stem and progenitor cells (HSCs) are isolated from the bone marrow or peripheral blood of JAK2V617F-positive polycythemia vera (PV) patients. Cells can also be sorted

into specific populations (e.g., CD34+CD38–CD90+Lin–) [1].

- **Culture Conditions:** Sorted cells are plated in semi-solid methylcellulose media supplemented with human cytokines to support myeloid and erythroid colony growth [1].
- **Drug Treatment: Fedratinib** is added to the culture at increasing concentrations (e.g., 300 nM was effective in selective inhibition) [1].
- **Analysis:** After 14 days, the number and types of colonies (BFU-E for erythroid, CFU-GM for granulocyte-macrophage, CFU-Mix for mixed) are counted. The assay demonstrates selective inhibition of JAK2V617F-driven erythroid colony formation [1].

## JAK/STAT Signaling & Fedratinib Inhibition Pathway

The following diagram illustrates the mechanistic pathway of JAK/STAT signaling in myeloproliferative neoplasms and the points of inhibition by **Fedratinib**.



[Click to download full resolution via product page](#)

**Fedratinib** inhibits wild-type and mutant JAK2, blocking the constitutive JAK/STAT signaling that drives MPN pathogenesis [2] [1] [4]. Its off-target activity on FLT3 and BRD4 may contribute to its overall efficacy profile [2] [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Fedratinib (SAR302503; TG101348) | JAK inhibitor [invivochem.com]
2. in Fedratinib and beyond: indications and future applications... 2025 [pmc.ncbi.nlm.nih.gov]
3. Structural insights into JAK2 inhibition by ruxolitinib, ... [pmc.ncbi.nlm.nih.gov]
4. : Uses, Interactions, Mechanism of Action | DrugBank Online Fedratinib [go.drugbank.com]

To cite this document: Smolecule. [Fedratinib structure-activity relationship SAR]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547874#fedratinib-structure-activity-relationship-sar>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)